Chroman-6-carboxamide
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Description
Chroman-6-carboxamide is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of chroman, a class of compounds that includes acyclic amidochromans, chromanyl esters, and chromanyl acrylates .
Synthesis Analysis
Chroman-6-carboxamide can be synthesized as part of a series of novel chroman derivatives. The synthesis process involves the design and full characterization of these chroman analogues . A structure–activity relationship has been established, indicating that the chain length of the amide moiety, branching of the side chain, and the presence of the substituents on the phenyl ring have significant effects on their inhibitory activities .Molecular Structure Analysis
The molecular structure of Chroman-6-carboxamide plays a crucial role in its biological activity. The type, number, and position of substituents connected to the chromone core are vital in determining pharmacological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Chroman-6-carboxamide include a series of transformations such as iminium formation, Michael/hemiacetalization reactions, and oxidation .Physical And Chemical Properties Analysis
Chroman-6-carboxamide has a molecular formula of C10H11NO2 and a molecular weight of 177.2 . Its predicted boiling point is 313.9±31.0 °C, and it has a predicted density of 1.213±0.06 g/cm3 .Mechanism of Action
properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYHXATZHROAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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